molecular formula C12H10N2O2 B3070835 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid CAS No. 1006441-28-6

3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid

Cat. No. B3070835
CAS RN: 1006441-28-6
M. Wt: 214.22 g/mol
InChI Key: ATCGQJDBESLWCP-QPJJXVBHSA-N
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Description

“3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 215.22 and a molecular formula of C12H10N2O2 .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A synthesized pyrazole derivative has been reported to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .


Molecular Structure Analysis

The molecular structure of “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid” is based on a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The chemical reactions involving pyrazoles have been the focus of many techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid” include a molecular weight of 215.22 and a molecular formula of C12H10N2O2 .

Scientific Research Applications

Synthesis of Complex Structures

This compound has been used in the synthesis of complex structures, particularly in the creation of coordination polymers . These materials have attracted extensive attention due to their fascinating structures and multifunctional applications in photochemistry, gas adsorption and separation, molecular magnetism, multiphase catalysis, and nonlinear optics .

Magnetic Properties

The compound has been used in the study of magnetic properties of cobalt (II) complexes . The variable-temperature magnetic susceptibility data show that complexes exhibit antiferromagnetic interactions .

Antileishmanial Activity

Pyrazole-bearing compounds, such as this one, are known for their potent antileishmanial activities . In fact, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity .

Antimalarial Activity

The compound has also been associated with antimalarial activities . Certain derivatives of the compound have shown significant inhibition effects against Plasmodium berghei .

Drug Development

The compound is being studied for its potential in the development of new drugs for the treatment of central inflammatory diseases .

Anticancer Properties

Pyrrole and its fused derivatives, which include this compound, have been studied for their potent anticancer properties . They have been found to be effective as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .

Antibacterial Properties

The compound is part of the pyrazole class of molecules, which are known for their antibacterial properties .

Anti-inflammatory Properties

Pyrazole molecules, including this compound, are also known for their anti-inflammatory properties .

Future Directions

The future directions of research involving “3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid” and similar pyrazole compounds could involve further exploration of their synthesis techniques and biological activity . The increasing popularity of pyrazoles in several fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, suggests a promising future for these compounds .

properties

IUPAC Name

(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)7-4-10-2-5-11(6-3-10)14-9-1-8-13-14/h1-9H,(H,15,16)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGQJDBESLWCP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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